molecular formula C13H14FNO2 B5219406 5-fluoro-2-pentyl-1H-isoindole-1,3(2H)-dione

5-fluoro-2-pentyl-1H-isoindole-1,3(2H)-dione

Cat. No. B5219406
M. Wt: 235.25 g/mol
InChI Key: OLKBPDYZBAEUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-pentyl-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of synthetic cannabinoids. It is a potent psychoactive substance that has been the subject of scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The exact mechanism of action of 5-fluoro-2-pentyl-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. This results in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
5-fluoro-2-pentyl-1H-isoindole-1,3(2H)-dione has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-fluoro-2-pentyl-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation is its potential for abuse and its psychoactive effects, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-fluoro-2-pentyl-1H-isoindole-1,3(2H)-dione. One direction is the development of new synthetic cannabinoids with improved potency and selectivity for specific cannabinoid receptors. Another direction is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and the brain. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 5-fluoro-2-pentyl-1H-isoindole-1,3(2H)-dione involves the reaction of 5-fluoro-1H-indole-3-carboxylic acid with 1-pentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a strong acid like hydrochloric acid or trifluoroacetic acid to obtain the final compound.

Scientific Research Applications

5-fluoro-2-pentyl-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in medicine and pharmacology. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

5-fluoro-2-pentylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-2-3-4-7-15-12(16)10-6-5-9(14)8-11(10)13(15)17/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKBPDYZBAEUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-pentylisoindole-1,3-dione

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